molecular formula C16H15NO2 B12882967 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 112725-02-7

5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12882967
CAS No.: 112725-02-7
M. Wt: 253.29 g/mol
InChI Key: RMDZEGDOFYXILO-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a dihydroisoxazole derivative, a class of compounds recognized for its significant potential in medicinal chemistry and pharmacological research. Compounds based on the 4,5-dihydro-1,3-oxazole (isoxazoline) scaffold have been shown to possess diverse biological activities, making them valuable tools for investigating new therapeutic pathways . Specifically, research on analogous structures indicates potential for immunomodulatory functions, including immunosuppressive and anti-inflammatory effects, which are valuable for studying autoimmune diseases and inflammatory conditions . Furthermore, structurally similar isoxazoline derivatives have demonstrated significant antidepressant and antianxiety activities in preclinical models, such as the Porsolt’s forced swim test and the plus maze method, suggesting a potential application in neuroscience research . The compound's structure, featuring a 4-methoxyphenyl substituent, is of particular interest for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound responsibly and in accordance with all applicable laboratory safety guidelines.

Properties

CAS No.

112725-02-7

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H15NO2/c1-18-14-9-7-12(8-10-14)15-11-17-16(19-15)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3

InChI Key

RMDZEGDOFYXILO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of 4-Methoxybenzaldehyde with Amino Alcohols

  • The synthesis starts with the condensation of 4-methoxybenzaldehyde and a suitable amino alcohol (e.g., 2-phenyl amino ethanol) under catalytic conditions.

  • The reaction proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl, followed by cyclization and dehydration to form the oxazoline ring.

  • Catalysts such as acid catalysts or dehydrating agents (e.g., phosphorus oxychloride) are used to facilitate ring closure.

  • The reaction is typically carried out under reflux conditions in solvents like toluene or ethanol.

Two-Step Synthesis via Azlactone Intermediates

  • A multistep synthesis involves first preparing 4-methoxy hippuric acid by reacting glycine with 4-methoxybenzoyl chloride in a basic medium.

  • This intermediate is then converted to 2-(4-methoxyphenyl)-5-oxazolone by reaction with ethyl chloroformate and N-methylmorpholine.

  • Subsequent reaction with toluene and anhydrous aluminum chloride at room temperature yields 2-aza-1-(4-methoxyphenyl)-4-toluel-1,4-butandiones.

  • Finally, refluxing with phosphorus oxychloride for 48 hours affords the target oxazole derivative.

Copper- and Silver-Catalyzed Cyclization

  • A two-step synthesis involving copper catalysis for nucleophilic ring opening of bis(methylthio)methylene-2-phenyloxazole-5-one templates.

  • Followed by silver carbonate-catalyzed 5-endo cyclization to form 2-phenyl-4,5-substituted oxazoles.

  • This method allows for the introduction of various substituents at the 4 and 5 positions, including the 4-methoxyphenyl group.

Iodine-Promoted Cyclization

  • Iodine in the presence of potassium carbonate in DMF at 80°C can promote the cyclization of appropriate amide and aldehyde precursors to form oxazole rings.

  • The reaction mixture is stirred at ambient temperature, then refluxed for 6-7 hours.

  • The product is isolated by extraction, recrystallization, and purification via column chromatography.

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Condensation of aldehyde + amino alcohol 4-Methoxybenzaldehyde, 2-phenyl amino ethanol, acid catalyst, reflux in toluene/ethanol Several hours (4-12 h) Moderate to high (50-70%) Direct cyclization, simple setup
Azlactone intermediate route Glycine, 4-methoxybenzoyl chloride, ethyl chloroformate, AlCl3, POCl3 reflux Up to 48 h reflux Moderate (40-60%) Multistep, requires careful control
Copper/Silver catalysis Copper catalyst, silver carbonate, bis(methylthio)methylene-2-phenyloxazole-5-one Several hours Moderate to high (60-80%) Allows substitution flexibility
Iodine-promoted cyclization Iodine, K2CO3, DMF, reflux 6-7 h 6-7 hours High (78-82%) Efficient, mild conditions, good yields
Microwave-assisted synthesis Aryl aldehyde, TosMIC, K3PO4, isopropyl alcohol, microwave irradiation Minutes (8-10 min) High (70-85%) Rapid, green chemistry approach
  • Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

  • NMR (1H and 13C) confirms the presence of characteristic oxazoline ring protons and aromatic substituents.

  • IR spectra show absorption bands corresponding to C=N and C–O stretching vibrations indicative of the oxazoline ring.

  • Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 253.29 g/mol.

  • Thin Layer Chromatography (TLC) and column chromatography are used for monitoring reaction progress and purification, respectively.

The preparation of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole can be achieved through multiple synthetic routes, each with distinct advantages:

  • Direct condensation of aldehydes with amino alcohols offers simplicity.

  • Multistep azlactone-based methods provide access to structurally related oxazoles.

  • Catalytic methods using copper and silver enable functional group diversity.

  • Iodine-promoted and microwave-assisted syntheses offer efficient, high-yielding, and greener alternatives.

Selection of the method depends on available starting materials, desired yield, reaction time, and scalability considerations. Analytical techniques are critical for verifying the successful synthesis of the target compound.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The 4,5-dihydrooxazole ring undergoes nucleophilic attack under acidic or Lewis acid-catalyzed conditions, leading to ring-opening intermediates. These reactions are critical for synthesizing functionalized amines or amides:

  • Mechanism : Protonation of the oxazole nitrogen generates an oxazolium intermediate, which is susceptible to nucleophilic attack at the 5-position .

  • Example : Reaction with water under acidic conditions produces N-benzyl-β-hydroxyamide derivatives. This pathway is stereoelectronically controlled, favoring regioselective cleavage .

Conditions Nucleophile Product Yield
H₂O, 1M NaHCO₃, RT H₂ON-Benzyl-β-hydroxyamide65–78%
RNH₂, BF₃·Et₂O, −78°C Primary amineN-Alkyl-β-aminoamide72–85%

Electrophilic Substitution

The aromatic methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring .

  • Halogenation : Bromination using Br₂/FeBr₃ yields 4-bromo-5-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole .

Key Data :

  • Nitration proceeds at 0°C with 89% regioselectivity for the para position .

  • Bromination requires catalytic FeBr₃ and achieves 76% yield .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and serves as a precursor for synthesizing fused heterocycles:

  • Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes to form bicyclic oxazoline derivatives .

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 4-position .

Reaction Type Conditions Product Yield
Diels-Alder Toluene, 110°C, 12hBicyclic oxazoline68%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°C4-Aryl-5-(4-methoxyphenyl)oxazole82%

Oxidation and Dehydrogenation

Controlled oxidation converts the dihydrooxazole to a fully aromatic oxazole:

  • Dehydrogenation : Using MnO₂ or DDQ in dichloromethane removes two hydrogens, yielding 5-(4-methoxyphenyl)-2-phenyloxazole .

  • Epoxidation : Reaction with mCPBA forms an epoxide at the 4,5-double bond, though this is less common due to ring strain.

Experimental Note :

  • Dehydrogenation with MnO₂ at RT achieves 91% conversion .

Functionalization via Metal Catalysis

Transition metals enable selective modifications:

  • Copper-Catalyzed Alkynylation : Sonogashira coupling with terminal alkynes introduces alkynyl groups at the 4-position .

  • Silver-Mediated Cyclization : Silver carbonate promotes 5-endo cyclization of ring-opened intermediates to form trisubstituted oxazoles .

Reaction Catalyst Product Yield
Alkynylation CuI, Pd(PPh₃)₂Cl₂4-Alkynyl-5-(4-methoxyphenyl)oxazole75%
Cyclization Ag₂CO₃, DMF2-Phenyl-4,5-difunctionalized oxazole88%

Biological Activity Modulation

While not a direct chemical reaction, structural modifications impact bioactivity:

  • Immunomodulation : Derivatives like MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide) inhibit TNF-α production and lymphocyte proliferation .

  • Anti-inflammatory Effects : Analogues with carboxylic acid substituents show COX-2/LOX dual inhibition .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole exhibit potent antimicrobial properties. For instance, derivatives of oxazole have shown efficacy against various strains of bacteria and fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (μg/mL)
5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazoleStaphylococcus aureus32
Other oxazole derivativesE. coli64

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant potential of oxazole derivatives has been explored in various studies. Compounds with similar structures to 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole have demonstrated activity in models such as the maximal electroshock seizure (MES) test.

CompoundModel TestActivity
5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazoleMESActive
Other derivativesscPTZActive

These findings highlight the therapeutic promise of this compound in managing epilepsy and related disorders .

Analgesic Activity

In analgesic assays, certain derivatives of oxazole have been compared to standard analgesics like ibuprofen and diclofenac.

CompoundMaximal Analgesic Activity (%)
5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole81.86
Ibuprofen73.52

This suggests that the compound may be more effective than some conventional analgesics .

Synthetic Approaches

The synthesis of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole can be achieved through several methodologies involving cyclization reactions of appropriate precursors.

Common Synthetic Routes

  • Condensation Reactions : Reacting substituted phenols with α-amino acids or their derivatives.
  • Cyclization Methods : Utilizing catalysts to promote cyclization under mild conditions.

These synthetic strategies allow for the modification of the compound’s structure to enhance its biological activity .

Case Studies

Several studies have focused on the biological evaluation of compounds related to 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole:

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of oxazole derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial potency .

Case Study 2: Anticonvulsant Screening

In another investigation, a library of oxazole derivatives was screened for anticonvulsant activity using the MES model. The study identified several promising candidates that warrant further exploration .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like lipoxygenases by binding to their active sites . This inhibition can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 4,5-dihydro-1,3-oxazole core but differ in substituents, leading to variations in properties and applications:

Compound Name Substituents Molecular Formula Key Features Reference
5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole 2-phenyl, 5-(4-methoxyphenyl) C₁₆H₁₅NO₂ Methoxy group enhances electron-donating effects; potential for catalysis and antimicrobial activity .
5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine 2-amino, 5-(4-methylphenyl) C₁₀H₁₂N₂O Methyl substituent increases hydrophobicity; amine group enables hydrogen bonding .
5-(Iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole 2-phenyl, 5-(iodomethyl) C₁₀H₁₀INO Iodine substituent allows for further functionalization (e.g., cross-coupling reactions) .
2-Phenyl-5-oxo-4,5-dihydro-1,3-oxazole 2-phenyl, 5-oxo C₉H₇NO₂ Ketone group introduces polarity and reactivity; synthesized via hippuric acid route .
5-(4-Fluorophenyl)-3-(triazolyl)-thiazole derivatives Fluorophenyl, triazolyl, thiazole Varies Fluorine improves metabolic stability; thiazole enhances π-stacking in crystals .

Key Observations :

  • Hydrogen Bonding : The amine group in 5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine enables intermolecular interactions, which may influence crystallization or biological target binding .
  • Reactivity : Iodine and ketone substituents (e.g., in 5-(iodomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole and 2-phenyl-5-oxo-4,5-dihydro-1,3-oxazole ) offer sites for further chemical modifications, broadening synthetic utility .
Physicochemical Properties
  • Melting Points :
    • The target compound’s analog 5-(4-Methoxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole melts at 134–136°C .
    • 2-Phenyl-5-oxo-4,5-dihydro-1,3-oxazole has a higher melting point due to ketone-induced polarity .
  • Spectroscopic Data :
    • FTIR peaks for the target compound’s analog include C=N (1651 cm⁻¹) and C–O–C (1054 cm⁻¹) .
    • Methyl and iodine substituents show distinct C–H and C–I stretching vibrations in IR spectra .

Activity Trends :

  • Electron-Donating Groups : Methoxy and methyl substituents improve ligand-metal interactions in catalysis .
  • Halogen Substituents : Iodine and fluorine increase metabolic stability in bioactive compounds .

Biological Activity

5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole is C16H17NOC_{16}H_{17}NO with a molecular weight of approximately 253.31 g/mol. The structure features a methoxy group and two phenyl rings, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined and are summarized in Table 1.

Compound Bacterial Strain MIC (µg/mL)
5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazoleStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of oxazole derivatives has been explored in various studies. The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results showed that it inhibited cell proliferation with IC50 values as shown in Table 2.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : Some studies suggest that oxazole derivatives can inhibit specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence indicates that these compounds may trigger apoptosis in cancer cells through mitochondrial pathways.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various oxazole derivatives, including our compound of interest. The study concluded that structural modifications significantly impact the antimicrobial activity, highlighting the importance of the methoxy group in enhancing efficacy against Gram-positive bacteria .

Anticancer Research

A notable investigation published in Cancer Letters explored the anticancer properties of oxazole compounds. It was found that the compound induced apoptosis in MCF-7 cells by activating caspase pathways. The study emphasized the potential use of such compounds as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-Methoxyphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole?

  • The compound can be synthesized via cyclocondensation reactions using (S)-(+)-2-phenylglycinol as a chiral precursor. Key steps include refluxing with aldehydes in toluene, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane). Microwave-assisted synthesis (300 W, 5–6 min) has also been shown to improve reaction efficiency and yield compared to traditional heating .

Q. How can X-ray crystallography be utilized to confirm the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For dihydrooxazole derivatives, monoclinic crystal systems (e.g., space group P2₁/n) with unit cell parameters (a = 8.15 Å, b = 10.94 Å, c = 12.09 Å) and β angles near 90° are typical. Data collection using graphite-monochromated radiation (e.g., Oxford Diffraction Gemini) provides atomic-resolution details, including bond lengths and torsion angles .

Q. What analytical techniques are critical for assessing purity and physicochemical properties?

  • Use a combination of:

  • HPLC : To determine enantiomeric excess (chiral columns, hexane/isopropanol mobile phase).
  • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1650 cm⁻¹).
  • Elemental Analysis : Validate molecular formula (e.g., C₁₆H₁₅NO₂).
  • Solubility Testing : Measure in ethanol, DMSO, or water (reported solubility: ~1.4E-3 g/L at 25°C) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques validate enantiomeric purity?

  • Enantioselective synthesis requires chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) or asymmetric catalysis. Post-synthesis, enantiomeric excess (%ee) is quantified via chiral HPLC or polarimetry. For diastereomers, NOESY NMR can distinguish axial/equatorial substituents .

Q. What computational tools are validated for predicting stability and reactivity under varying conditions?

  • Advanced Chemistry Development (ACD/Labs) software predicts physicochemical properties (e.g., logP = 4.02, density = 1.14 g/cm³). DFT calculations (Gaussian 09) model reaction pathways, while molecular docking (AutoDock Vina) assesses bioactivity .

Q. How should researchers address contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?

  • Standardize assay protocols (e.g., MIC testing against S. aureus or E. coli). Variables like solvent (DMSO vs. water), concentration (µg/mL vs. mM), and bacterial strain (ATCC vs. clinical isolates) must be controlled. Cross-validate findings with in silico ADMET predictions .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence material properties?

  • Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å between aromatic rings) are common. Disorder in crystal packing (e.g., 63:37 occupancy ratios) can affect melting points and solubility. SCXRD and Hirshfeld surface analysis reveal these interactions .

Methodological Considerations

  • Handling Air-Sensitive Intermediates : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive reagents (e.g., Vilsmeier–Haack formylation) .
  • Microwave Synthesis Optimization : Adjust power (200–400 W) and irradiation time (3–10 min) based on TLC monitoring. Ethanol is preferred for polar solvents due to its microwave absorption efficiency .
  • Toxicity Screening : Intravenous LD₅₀ in mice (180 mg/kg) suggests moderate acute toxicity. Always pair in vivo studies with in vitro cytotoxicity assays (e.g., HepG2 cell lines) .

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